2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide

Medicinal chemistry Physicochemical profiling Lead optimization

2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide (CAS 1414959-07-1) is a synthetic fluorinated tricyclic indole derivative with the molecular formula C₁₄H₁₅FN₂O and a molecular weight of 246.28 g/mol. The compound features a cyclohepta[b]indole core—a seven-membered carbocycle fused to an indole ring—bearing a carboxamide substituent at the 6-position and a fluorine atom at the 2-position of the indole ring.

Molecular Formula C14H15FN2O
Molecular Weight 246.28 g/mol
CAS No. 1414959-07-1
Cat. No. B3322045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide
CAS1414959-07-1
Molecular FormulaC14H15FN2O
Molecular Weight246.28 g/mol
Structural Identifiers
SMILESC1CCC2=C(C(C1)C(=O)N)NC3=C2C=C(C=C3)F
InChIInChI=1S/C14H15FN2O/c15-8-5-6-12-11(7-8)9-3-1-2-4-10(14(16)18)13(9)17-12/h5-7,10,17H,1-4H2,(H2,16,18)
InChIKeyNFCOTMABMWEIHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide (CAS 1414959-07-1): Compound Identity and Structural Context for Procurement


2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide (CAS 1414959-07-1) is a synthetic fluorinated tricyclic indole derivative with the molecular formula C₁₄H₁₅FN₂O and a molecular weight of 246.28 g/mol . The compound features a cyclohepta[b]indole core—a seven-membered carbocycle fused to an indole ring—bearing a carboxamide substituent at the 6-position and a fluorine atom at the 2-position of the indole ring [1]. This scaffold has been recognized as a privileged structure in medicinal chemistry, with demonstrated activity against targets including SIRT1 deacetylase, adipocyte fatty-acid-binding protein (A-FABP), and secretory phospholipase A₂ (sPLA₂) [2].

Why 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide Cannot Be Replaced by Generic Cyclohepta[b]indole Analogs


Halogen substitution at the 2-position of the cyclohepta[b]indole-6-carboxamide scaffold profoundly influences target binding, selectivity, and metabolic fate—effects that are not interchangeable across halogen types [1]. The well-characterized (S)-2-chloro enantiomer (CHIC-35, CAS 848193-72-6) exhibits SIRT1 IC₅₀ values of 63–124 nM with 22-fold selectivity over SIRT2, while the R-enantiomer is >800-fold less potent [1]. The 2-fluoro substituent introduces distinct electronic and steric properties (C–F bond length 1.35 Å vs. C–Cl 1.77 Å; Pauling electronegativity F 3.98 vs. Cl 3.16) that can alter ligand–protein interactions, hydrogen-bonding capacity, and oxidative metabolism [2]. Consequently, substituting a 2-chloro, 2-bromo, or 2-unsubstituted analog for the 2-fluoro compound without confirmatory biological data introduces an unquantifiable risk of altered potency, selectivity, and metabolic stability.

Quantitative Differentiation Evidence for 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide vs. Closest Analogs


Physicochemical Profile: 2-Fluoro vs. 2-Chloro vs. 2-Bromo Cyclohepta[b]indole-6-carboxamides

The 2-fluoro substituent yields a lower molecular weight (246.28 g/mol) and smaller van der Waals radius compared to 2-chloro (262.73 g/mol) and 2-bromo (307.19 g/mol) analogs, while maintaining comparable lipophilicity (calculated logP: 2-F = 3.40 [1]; 2-Cl = 3.38 [2]; 2-Br = 4.95 [3]). The 2-fluoro compound possesses a lower topological polar surface area (tPSA = 34 Ų [1]) and exhibits stronger hydrogen-bond acceptor potential due to fluorine's high electronegativity (3.98 vs. Cl 3.16 vs. Br 2.96), which can enhance interactions with protein backbone NH groups in target binding pockets [4].

Medicinal chemistry Physicochemical profiling Lead optimization

Metabolic Stability Advantage: C–F vs. C–Cl Bond Strength at the Indole 2-Position

The C–F bond at the indole 2-position (bond dissociation energy ~116–130 kcal/mol for aryl–F) is substantially stronger than the C–Cl bond (~81–97 kcal/mol for aryl–Cl) [1]. This bond strength difference predicts that the 2-fluoro compound should exhibit greater resistance to oxidative dehalogenation by cytochrome P450 enzymes, a common metabolic liability for haloaromatic compounds [2]. While direct experimental metabolic stability data for the 2-fluoro compound are not yet available, class-level precedent indicates that aryl fluorides are generally more metabolically stable than their chloro counterparts, as demonstrated across multiple drug discovery programs [3].

Drug metabolism Pharmacokinetics Cytochrome P450

SIRT1 Inhibitory Activity of the Cyclohepta[b]indole-6-carboxamide Class: 2-Chloro as a Validated Baseline for Fluorine SAR Exploration

The (S)-2-chloro enantiomer (CHIC-35, CAS 848193-72-6) is a validated, potent SIRT1 inhibitor with IC₅₀ values of 63–124 nM and demonstrated selectivity over SIRT2 (IC₅₀ = 2.8 µM; 22–44 fold) and SIRT3 (IC₅₀ > 100 µM) [1]. This compound has been co-crystallized with the SIRT1 catalytic domain (PDB 4I5I; 2.5 Å resolution), confirming direct engagement of the cyclohepta[b]indole-6-carboxamide scaffold in the nicotinamide binding pocket [2]. The 2-fluoro analog (CAS 1414959-07-1) has not yet been evaluated for SIRT1 inhibition in any published study as of this writing. However, given that the 2-position substituent in this series directly contacts the enzyme active site (as evidenced by the 4I5I crystal structure), fluorine substitution is predicted to modulate potency and selectivity through altered steric fit and electronic effects within the binding pocket [2].

SIRT1 inhibition Sirtuin deacetylase Epigenetic probe

Commercially Available Purity: 2-Fluoro Compound at 98% Enabling Quantitative Structure-Activity Studies

The 2-fluoro compound (CAS 1414959-07-1) is commercially available at 98% purity from established suppliers with batch-specific QC documentation (NMR, HPLC, GC) . In contrast, the racemic 2-chloro analog (CAS 371219-74-8) is available from specialty vendors but the enantiomerically pure (S)-2-chloro form (CAS 848193-72-6) commands a substantial price premium . This purity level enables reliable quantitative concentration-response studies without confounding impurities. Furthermore, the 2-fluoro compound as supplied is a racemic mixture, offering the opportunity to generate both enantiomers and evaluate enantioselective activity—a critical parameter given the >800-fold potency difference observed between (S)- and (R)-enantiomers of the 2-chloro analog [1].

Chemical procurement Analytical purity Structure-activity relationship

Recommended Research and Industrial Application Scenarios for 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide


Head-to-Head SIRT1 Profiling: 2-Fluoro vs. 2-Chloro vs. 2-Bromo Cyclohepta[b]indole-6-carboxamide SAR Triad

Procure the 2-fluoro, 2-chloro, and 2-bromo analogs simultaneously for parallel biochemical IC₅₀ determination against SIRT1, SIRT2, and SIRT3 using the Fluor de Lys fluorescence-based assay [1]. This head-to-head comparison will directly quantify the impact of halogen identity on sirtuin potency and selectivity. The 2-fluoro compound can then be prioritized for chiral resolution if its racemic IC₅₀ approaches or surpasses the 63–124 nM benchmark set by (S)-2-Cl (CHIC-35) .

Metabolic Stability Cascade: C–F vs. C–Cl Oxidative Dehalogenation Liability Assessment

Conduct parallel in vitro metabolic stability assays in human and rodent liver microsomes for the 2-fluoro and 2-chloro analogs to experimentally validate the predicted C–F bond stability advantage [2]. Monitor parent compound depletion by LC-MS/MS and identify dehalogenated metabolites. If the 2-fluoro compound demonstrates a significantly longer half-life (e.g., >2-fold), it would justify selection as the lead halogen congener for in vivo pharmacokinetic studies [2].

Enantioselective Synthesis and Pharmacological Evaluation of (S)- and (R)-2-Fluoro Cyclohepta[b]indole-6-carboxamide

Given the established >100-fold enantioselectivity difference in the 2-chloro series , chiral resolution or asymmetric synthesis of the (S)- and (R)-2-fluoro enantiomers is a high-value application. The resolved enantiomers can be individually tested for SIRT1 inhibition, and the active enantiomer can be further characterized for cellular permeability, target engagement (cellular thermal shift assay), and in vivo pharmacokinetics, following the precedent set by the enantioselective gram-scale synthesis of (S)-SIRT1-inhibitor IV [3].

Alternative Target Screening: A-FABP, sPLA₂, and Kinase Panel Profiling

Beyond SIRT1, the cyclohepta[b]indole scaffold has demonstrated activity against A-FABP and sPLA₂ [4]. The 2-fluoro compound can be submitted for broad-panel screening against these and related targets to identify novel activity profiles that may differentiate it from the 2-chloro analog. If the 2-fluoro compound shows target engagement outside the sirtuin family, this opens distinct therapeutic application opportunities (e.g., metabolic disease for A-FABP; inflammatory disease for sPLA₂) [4].

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